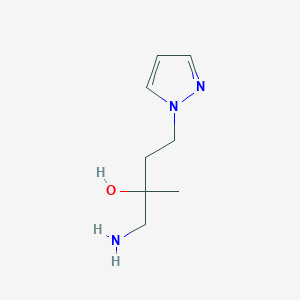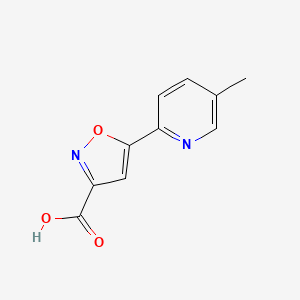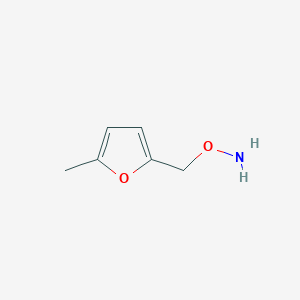
o-((5-Methylfuran-2-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-((5-Methylfuran-2-yl)methyl)hydroxylamine: is an organic compound that features a furan ring substituted with a methyl group and a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: o-((5-Methylfuran-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: o-((5-Methylfuran-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxylamine group .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties .
Mecanismo De Acción
The mechanism by which o-((5-Methylfuran-2-yl)methyl)hydroxylamine exerts its effects involves its reactive hydroxylamine group. This group can form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can act as a nucleophile, attacking electrophilic centers in target molecules, leading to the formation of stable adducts .
Comparación Con Compuestos Similares
5-Methylfurfural: A precursor in the synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine.
Furfurylamine: Another furan derivative with similar reactivity.
Hydroxylamine: The parent compound of the hydroxylamine group.
Uniqueness: this compound is unique due to the presence of both a furan ring and a hydroxylamine group.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
O-[(5-methylfuran-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c1-5-2-3-6(9-5)4-8-7/h2-3H,4,7H2,1H3 |
Clave InChI |
YYMJMOWIVXUIBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
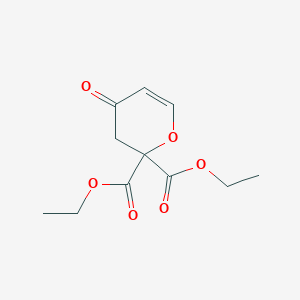

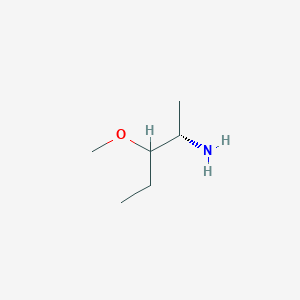

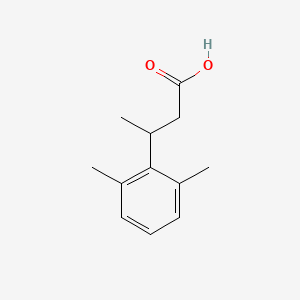
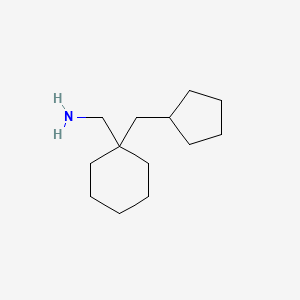

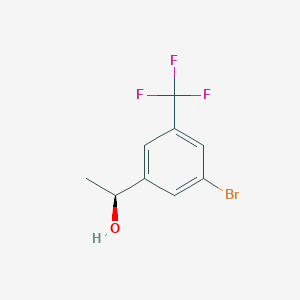
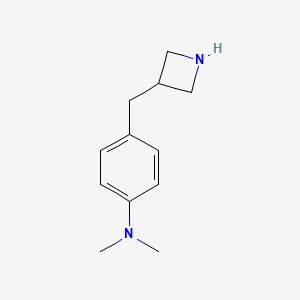
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
